molecular formula C19H25ClN2O5 B4903058 Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4903058
M. Wt: 396.9 g/mol
InChI Key: HYLVOBYVKYVWPH-UHFFFAOYSA-N
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Description

Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted phenols, chlorinated compounds, and pyrimidine derivatives. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Hydroxy-5-(3-hydroxy-4-methoxyphenyl)pentanoic acid

Uniqueness

Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pentyl Group : A five-carbon alkyl chain that may influence lipophilicity and membrane permeability.
  • Chloro and Hydroxy Substituents : These functional groups can affect the compound's reactivity and interaction with biological targets.
  • Tetrahydropyrimidine Core : This bicyclic structure is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

Studies have demonstrated that related compounds possess antioxidant capabilities. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties. The tetrahydropyrimidine scaffold has been associated with the inhibition of cancer cell proliferation in vitro. Specific pathways affected include apoptosis induction and cell cycle arrest, which are critical for inhibiting tumor growth.

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection, potentially beneficial in conditions like Alzheimer’s disease. The ability to cross the blood-brain barrier due to its lipophilic nature could allow it to exert protective effects on neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthUmesha et al., 2009
AntioxidantFree radical scavengingUmesha et al., 2009
AnticancerReduced proliferation in cancer cellsVarious studies
NeuroprotectiveProtection against neuronal damagePreliminary findings

Case Study: Anticancer Activity

A study focusing on a related compound demonstrated significant cytotoxicity against human cancer cell lines. The compound was tested at various concentrations, revealing a dose-dependent response with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations. This suggests potential for further development as an anticancer agent.

The mechanisms through which Pentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects are likely multifaceted:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism may contribute to its anticancer effects.
  • Signal Transduction Pathways : Modulation of pathways related to apoptosis and inflammation could explain its neuroprotective properties.

Properties

IUPAC Name

pentyl 6-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O5/c1-5-6-7-8-27-18(24)15-11(2)22(3)19(25)21-16(15)12-9-13(20)17(23)14(10-12)26-4/h9-10,16,23H,5-8H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLVOBYVKYVWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Cl)O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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